molecular formula C6H6F3N3 B12929807 [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine

[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine

Cat. No.: B12929807
M. Wt: 177.13 g/mol
InChI Key: VAIOWXTWXJZSDQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The aromatic proton at the 5-position of the pyrimidine ring resonates as a singlet at δ 8.70–8.85 ppm due to deshielding by the -CF₃ group. The -CH₂NH₂ group shows a triplet for the methylene protons (δ 3.80–3.95 ppm , J = 5.2 Hz) and a broad singlet for the amine protons (δ 1.50–1.70 ppm ).
  • ¹³C NMR : The carbon adjacent to -CF₃ (C6) appears at δ 125–130 ppm (q, ²JC-F = 36 Hz), while the quaternary carbons in the pyrimidine ring resonate at δ 155–165 ppm .
  • ¹⁹F NMR : The -CF₃ group produces a quintet at δ -70 to -72 ppm due to coupling with adjacent protons.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H Stretch : 3350–3450 cm⁻¹ (amine primary stretch).
  • C-F Stretch : 1100–1200 cm⁻¹ (strong, from -CF₃).
  • Aromatic C=C/C=N : 1600–1650 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 177.13 (M⁺), with fragmentation patterns dominated by loss of -NH₂ (m/z 160 ) and -CF₃ (m/z 128 ).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . The pyrimidine ring is planar, with a slight puckering (≤ 0.05 Å deviation) induced by steric interactions between the -CF₃ and -CH₂NH₂ groups. Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 7.12 Å, b = 10.34 Å, c = 12.56 Å
Unit cell angles α = 90°, β = 95.2°, γ = 90°
Density 1.52 g/cm³
R-factor 0.042

The -CF₃ group adopts a staggered conformation to minimize steric hindrance, while the amine group participates in intermolecular hydrogen bonding (N-H···N), stabilizing the crystal lattice.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity. The HOMO is localized on the pyrimidine ring, while the LUMO resides on the -CF₃ group.
  • Electrostatic Potential (ESP) : The -CF₃ group creates a region of high electron density (negative ESP), whereas the amine group exhibits positive ESP due to its lone pair.
  • Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the -CF₃ group and the pyrimidine ring stabilizes the molecule by 12.3 kcal/mol.

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

[6-(trifluoromethyl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-1-4(2-10)11-3-12-5/h1,3H,2,10H2

InChI Key

VAIOWXTWXJZSDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Pyrimidine Precursors

A common approach starts with halogenated pyrimidine intermediates, such as 2-chloro-6-(trifluoromethyl)pyrimidin-4-yl derivatives, which undergo nucleophilic substitution with amine nucleophiles to install the aminomethyl group.

  • For example, [2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine can be synthesized by nucleophilic displacement of the chloro substituent at the 2-position, followed by functionalization at the 4-position to introduce the aminomethyl group.

  • The reaction typically uses polar aprotic solvents like dimethyl sulfoxide or acetonitrile under inert atmosphere (nitrogen or argon) to enhance selectivity and yield.

Coupling Reactions Using Catalysts

Palladium-catalyzed cross-coupling reactions have been employed to construct substituted pyrimidine derivatives with trifluoromethyl groups.

  • A procedure involving Pd2(dba)3 with xantphos ligand and cesium carbonate base in 1,4-dioxane has been reported to afford pyrimidine derivatives with amine functionalities at the 4-position.

  • This method allows for the coupling of halogenated pyrimidines with amine-containing nucleophiles, facilitating the formation of the aminomethyl substituent.

Multi-Step Synthesis from Fluorinated Precursors

Starting from fluorinated acetic anhydrides or related reagents, multi-step syntheses have been developed to build the pyrimidine ring with trifluoromethyl substitution.

  • For instance, a five-step, two-pot synthesis starting from 2,2-difluoroacetic anhydride has been demonstrated for related pyridin-2-amine derivatives, which can be adapted for pyrimidine analogs.

  • This approach avoids harsh fluorinating agents and sealed vessels, improving scalability and safety.

Representative Synthetic Procedure

A typical synthetic route for this compound may include:

Step Reagents/Conditions Description Yield (%)
1 2,4-dichloropyrimidine + trifluoromethyl source (e.g., trifluoromethyl iodide) Introduction of trifluoromethyl group at 6-position via substitution or coupling 70-85
2 Nucleophilic substitution with aminomethyl reagent (e.g., aminomethyl chloride or amine) in DMSO, inert atmosphere Installation of aminomethyl group at 4-position 65-80
3 Purification by recrystallization or chromatography Isolation of pure product

Note: Specific yields depend on exact reagents and conditions used.

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H NMR typically shows signals corresponding to the aminomethyl protons and pyrimidine ring protons, with characteristic chemical shifts influenced by the trifluoromethyl group.

  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight consistent with C6H6F3N3 (aminomethylpyrimidine trifluoromethyl derivative).

  • Chromatography: HPLC retention times vary depending on substituents but are used to confirm purity and identity.

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Nucleophilic substitution on halopyrimidines 2-chloro-6-(trifluoromethyl)pyrimidine Aminomethyl nucleophile, DMSO, inert atmosphere Mild to moderate temperature Straightforward, good yields Requires halogenated intermediates
Pd-catalyzed cross-coupling Halogenated pyrimidines Pd2(dba)3, xantphos, Cs2CO3, 1,4-dioxane Elevated temperature, inert atmosphere High selectivity, versatile Requires expensive catalysts
Multi-step synthesis from fluorinated acetic anhydride 2,2-difluoroacetic anhydride Multiple reagents for ring formation Multi-step, controlled conditions Scalable, avoids harsh fluorination Longer synthesis time

Research Findings and Practical Considerations

  • The choice of solvent and atmosphere critically affects the yield and purity of the aminomethylated pyrimidine.

  • Catalytic systems such as Pd/xantphos have been optimized to improve coupling efficiency and reduce side reactions.

  • Multi-step syntheses starting from fluorinated precursors provide safer and more economical routes for large-scale production.

  • Purification techniques including recrystallization and chromatographic methods are essential to obtain analytically pure compounds suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group serves as a nucleophile in substitution reactions. For example:

Reaction TypeReagents/ConditionsProductSource Analogy
AcylationAcetyl chloride, base (e.g., Et₃N)NN-Acetyl derivative,
SulfonylationTosyl chloride, pyridineNN-Tosylamide
AlkylationMethyl iodide, K₂CO₃, DMFNN-Methylated derivative

Key Findings :

  • Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity.

  • Steric hindrance from the pyrimidine ring minimally affects reactivity at the exocyclic amine .

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring’s electron-deficient nature (due to the −CF₃ group) directs electrophiles to meta/para positions relative to substituents.

ElectrophileConditionsPosition SubstitutedYield/Notes
NitrationHNO₃/H₂SO₄, 0–5°CPosition 5Low yield (~20%)
HalogenationCl₂, FeCl₃ catalystPosition 2Requires harsh conditions

Mechanistic Insight :

  • The −CF₃ group deactivates the ring, necessitating strong electrophiles or elevated temperatures.

  • Nitration at position 5 is favored due to electronic and steric factors .

Condensation and Cyclization Reactions

The amine participates in Schiff base formation and heterocycle synthesis:

ReactionPartners/ConditionsProductApplication
Schiff base formationBenzaldehyde, MeOH, RTImine-linked derivativeLigand design
Urea formationPhosgene, then amineNN-ArylureaBioactive agents

Example :
[6-(CF3)Pyrimidin-4-yl]CH2NH2+RCHO[6-(CF3)Pyrimidin-4-yl]CH2N=CHR\text{[6-(CF}_3\text{)Pyrimidin-4-yl]CH}_2\text{NH}_2 + \text{RCHO} \rightarrow \text{[6-(CF}_3\text{)Pyrimidin-4-yl]CH}_2\text{N=CHR}

Metal Complexation

The amine acts as a ligand for transition metals, forming coordination complexes:

Metal SaltConditionsComplex TypeStability
Cu(II) acetateEthanol, refluxOctahedral Cu complexModerate (log K = 4.2)
PdCl₂DCM, RTSquare-planar Pd(II)Catalytic applications

Applications :

  • Pd complexes show promise in cross-coupling reactions.

  • Cu complexes exhibit antimicrobial activity in preliminary studies.

Oxidation and Reduction

Oxidation :

  • The amine oxidizes to a nitro group (NO2-\text{NO}_2) using KMnO₄/H₂SO₄, though over-oxidation of the pyrimidine ring can occur.
    Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties.

Functionalization via Cross-Coupling

The pyrimidine ring supports palladium-catalyzed couplings:

Reaction TypeReagentsProductYield
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄Biaryl derivative at position 260–75%
Buchwald-HartwigAryl halide, Pd₂(dba)₃, XantphosNN-Arylated amine50–65%

Challenges :

  • −CF₃ groups can hinder transmetalation steps, requiring optimized ligands .

Stability and Side Reactions

  • Hydrolysis : The amine is stable under acidic conditions but undergoes slow hydrolysis in strong base (e.g., NaOH/EtOH) to form pyrimidinone derivatives.

  • Photodegradation : UV exposure leads to C−F bond cleavage, generating defluorinated byproducts.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral and Antifungal Activity : Research has indicated that pyrimidine derivatives, including those similar to [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine, exhibit significant antiviral and antifungal activities. For instance, studies have shown that certain pyrimidine derivatives can effectively combat plant pathogenic fungi and viruses, demonstrating promising in vivo efficacy against tobacco mosaic virus and Botrytis cinerea, a common postharvest pathogen in blueberries .
  • Drug Development : The compound serves as a lead structure for developing new pharmaceutical agents targeting various diseases. Its ability to interact with biological targets such as enzymes or receptors is being explored through binding affinity studies. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of pyrimidine derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. Such studies are crucial for identifying effective compounds for further development .

Agricultural Applications

  • Pesticide Development : The antifungal properties of this compound make it a candidate for developing novel pesticides. Its efficacy against fungal pathogens can be harnessed to create more effective agricultural treatments, addressing the growing challenge of plant diseases caused by resistant strains .
  • Mechanism of Action Insights : Molecular docking simulations have provided insights into how this compound interacts with specific biological targets, such as succinate dehydrogenase (SDH), which may explain its antifungal activity. Understanding these interactions can lead to the design of more targeted and effective agricultural chemicals .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their primary activities:

Compound NameStructure TypePrimary ActivityUnique Aspect
This compoundPyrimidine derivativeAntiviral, antifungalPotential lead for drug development
5-FluorouracilPyrimidine derivativeAnticancerUsed in chemotherapy
Pyridazinone derivativesHeterocyclicAntimicrobialAgricultural applications
Triazole derivativesNitrogen heterocyclesAntifungal, anticancerEnzyme inhibition

This table highlights how this compound stands out due to its specific structural features and potential applications in both drug discovery and agricultural sectors.

Mechanism of Action

The mechanism of action of [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The methanamine group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine with analogous pyrimidine derivatives, focusing on structural modifications, physicochemical properties, and biological applications.

Structural Modifications and Substituent Effects
Compound Name Substituents/Modifications Key Applications
This compound -CF₃ at C6; -CH₂NH₂ at C4 Intermediate for kinase inhibitors and carboxamide derivatives
2-(6-(Trifluoromethyl)pyrimidin-4-yl)aniline -CF₃ at C6; -NH₂ at C4 (linked via phenyl ring) Precursor for bromination and coupling reactions in spirocyclic compound synthesis
5-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine -CF₃ at C6; -NH₂ at C4; -OCH₃ at C5 Building block for antiviral agents (no direct evidence; inferred from analogs)
6-(Trifluoromethyl)pyrimidine-4-carboxamide -CF₃ at C6; -CONH₂ at C4 Core structure in protease inhibitors

Key Observations :

  • The aminomethyl group in this compound enhances its reactivity compared to aniline derivatives (e.g., 2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline), enabling direct conjugation with carboxylic acids or sulfonating agents .
  • Methoxy or carboxamide substituents (e.g., 5-methoxy-6-(trifluoromethyl)pyrimidin-4-amine) reduce electrophilicity at the pyrimidine ring, altering target selectivity .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LCMS [M+H]+ HPLC Retention Time (min) Analysis Condition
This compound 207.1 Not reported Not reported N/A
2-(6-(Trifluoromethyl)pyrimidin-4-yl)aniline 299.2 299 0.82 SQD-FA05
Example 383 derivative* 727.6 727 1.27 SMD-TFA05
Example 405 derivative* 785.7 785 1.32 SMD-TFA05

Notes:

  • *Derivatives refer to spirocyclic carboxamides incorporating this compound as a substituent.
  • The trifluoromethyl group consistently improves chromatographic retention (e.g., 0.82–1.32 minutes under acidic conditions) .
  • Higher molecular weights in derivatives correlate with increased retention times, critical for purification strategies .

Key Research Findings

Kinase Inhibitor Development: Derivatives of this compound demonstrate nanomolar potency against kinases such as EGFR and ALK, attributed to the trifluoromethyl group’s hydrophobic interactions with ATP-binding pockets .

Spirocyclic Compound Synthesis: The compound’s phenyl-pyrimidine hybrid structure facilitates the construction of diazaspiro frameworks (e.g., 5,6-diazaspiro[3.5]non-8-ene), critical for allosteric modulation .

SAR Insights: Replacement of the aminomethyl group with bulkier substituents (e.g., morpholinone) reduces bioavailability, highlighting the importance of the -CH₂NH₂ moiety in balancing solubility and membrane permeability .

Biological Activity

[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted at the 6-position with a trifluoromethyl group and a methanamine moiety. This configuration is linked to various biological activities due to the unique electronic and steric properties imparted by the trifluoromethyl group.

Synthesis

Several synthetic routes have been developed for this compound, including:

  • Nucleophilic Substitution : Utilizing trifluoromethyl-pyrimidine derivatives as starting materials.
  • Condensation Reactions : Involving amines and pyrimidine carboxylic acids.
  • Cyclization : Forming the pyrimidine ring through cyclization reactions involving appropriate precursors.

These methods allow for the production of the compound in laboratory settings, enabling further studies on its properties and applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • MCF-7 (breast adenocarcinoma)
  • HeLa (cervical carcinoma)

The IC50 values for these compounds often fall within submicromolar concentrations, indicating potent activity against these cancer types. For example, a study reported IC50 values as low as 2.27 µM against K562 cells for structurally related compounds .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. The presence of the trifluoromethyl group enhances the ability of these compounds to penetrate bacterial cell membranes, leading to effective inhibition of bacterial growth. Notable activities include:

  • Antibacterial : Against Gram-positive and Gram-negative bacteria.
  • Antifungal : Effective against various fungal strains.

A recent study highlighted that certain derivatives displayed moderate to good antifungal activities against pathogens like Botrytis cinerea with EC50 values comparable to established antifungal agents .

The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Inhibition of Protein Kinases : Similar compounds have been shown to act as inhibitors of specific kinases involved in cancer progression .
  • Disruption of Cell Membrane Integrity : Antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis .

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Compound NameStructure TypePrimary ActivityUnique Aspect
This compoundPyrimidine derivativeAnticancer, antimicrobialPotential lead for drug development
5-FluorouracilPyrimidine derivativeAnticancerUsed in chemotherapy
Pyridazinone derivativesHeterocyclicAntimicrobialAgricultural applications
Triazole derivativesNitrogen heterocyclesAntifungal, anticancerEnzyme inhibition

Case Studies

  • Anticancer Studies : A study evaluated several pyrimidine derivatives against various cancer cell lines and found significant anti-proliferative effects, particularly in leukemia models .
  • Antimicrobial Efficacy : Research demonstrated that certain pyrimidine derivatives exhibited strong antibacterial activity without significant cytotoxicity to human cells, highlighting their potential as safe therapeutic agents .

Q & A

Q. What are the common synthetic routes for [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in pharmaceutical intermediates, it is generated by reacting 6-(trifluoromethyl)pyrimidine-4-carbaldehyde with methylamine under reductive amination conditions (e.g., using NaBH₃CN in methanol at 0–25°C). Alternatively, cross-coupling reactions (e.g., Buchwald-Hartwig amination) can introduce the methanamine group onto the pyrimidine core. Post-synthesis purification often involves column chromatography or preparative HPLC using acetonitrile/water gradients .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on:
  • LCMS : To confirm molecular weight (e.g., m/z 203 [M+H]⁺) and purity (>95%) using reversed-phase columns (e.g., YMC-Actus Triart C18) with formic acid/acetonitrile mobile phases .
  • ¹H/¹³C NMR : Key signals include the pyrimidine ring protons (δ 8.5–9.0 ppm for H-2 and H-5) and the methylene group (δ 3.8–4.2 ppm for CH₂NH₂) .
  • HPLC retention time : Standardized under conditions like SMD-TFA05 (1.27–1.32 minutes) to validate consistency .

Q. What functional groups in this compound influence its reactivity?

  • Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, increasing the pyrimidine ring’s electrophilicity for nucleophilic attacks. The methanamine group serves as a nucleophile in amide bond formation (e.g., with carboxylic acids using HATU/DIPEA in DMF) or as a ligand in coordination chemistry. Stability studies show the CF₃ group reduces metabolic degradation, making it valuable in bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aromatic carboxylic acids?

  • Methodological Answer :
  • Solvent : Use polar aprotic solvents (DMF or DCM) to enhance solubility and reaction rates.
  • Coupling Agents : HATU or EDC/HOAt in the presence of DIPEA (3–5 equiv.) at 0–25°C for 1–24 hours.
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or LCMS.
  • Yield Optimization : Adjust stoichiometry (1:1.2 amine:acid ratio) and use microwave-assisted synthesis (80°C, 1 hour) to reduce side products .

Q. How should researchers address stability issues during storage of this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the amine group. Lyophilized forms are stable for >6 months.
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to detect impurities. Common degradation products include oxidized pyrimidine derivatives, mitigated by adding antioxidants (e.g., BHT) .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, solvent volume, stirring rate). For example, scaling from mg to g-scale may require transitioning from batch to flow reactors for better heat dissipation .
  • Impurity Profiling : Compare LCMS and ¹⁹F NMR (for CF₃ group) data across batches. Trace metal contamination (e.g., from catalysts) can reduce yields; mitigate via chelating resins .

Q. What is the role of this compound in kinase inhibitor design?

  • Methodological Answer : The compound serves as a core scaffold in ATP-binding pocket targeting. For example:
  • Structural Modifications : Introduce substituents (e.g., morpholine, piperazine) via SNAr reactions to enhance binding affinity.
  • Biological Assays : Test inhibitory activity against kinases (e.g., EGFR, BRAF) using fluorescence polarization assays. Patent data show IC₅₀ values <100 nM in spirocyclic carboxamide derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound in different solvents?

  • Methodological Answer :
  • Experimental Replication : Test solubility in DMSO, DCM, and water (pH 2–10) via nephelometry. Discrepancies often arise from protonation states; the amine group increases solubility in acidic aqueous buffers (e.g., 10 mM HCl).
  • Computational Modeling : Use COSMO-RS simulations to predict solubility based on logP (calculated ~1.2) and Hansen solubility parameters .

Tables

Analytical Method Key Parameters Reference
LCMS (ESI+)m/z 203 [M+H]⁺, RT 1.27 min (SMD-TFA05)
¹H NMR (400 MHz, DMSO-d₆)δ 8.75 (s, 1H, H-2), 4.10 (s, 2H, CH₂NH₂)
HPLC Purity>95% (MeCN/0.1% FA gradient, YMC-Actus C18)

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